

# Commercial availability of "1-Pentanol, 5-(p-aminophenoxy)-"

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## Compound of Interest

Compound Name:	1-Pentanol, 5-(p-aminophenoxy)-
CAS No.:	100055-08-1
Cat. No.:	B1663981

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An In-Depth Technical Guide to the Commercial Availability and Synthesis of **1-Pentanol, 5-(p-aminophenoxy)-**

## Executive Summary

**1-Pentanol, 5-(p-aminophenoxy)-**, also systematically named 5-(4-aminophenoxy)pentan-1-ol, is a bifunctional organic molecule featuring a primary alcohol, a terminal alkyl chain, and an aromatic amine. Its unique structure makes it a potentially valuable, yet niche, building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its commercial availability, offers a strategic workflow for procurement and quality control, and presents a detailed, plausible synthesis route for researchers who may opt for in-house preparation. Due to its status as a specialized research chemical, this document emphasizes the critical importance of rigorous analytical verification, as public domain data on its specific properties and applications is limited.

## Chemical Identity and Properties

A thorough understanding of a molecule begins with its fundamental identity.

- Systematic Name: 5-(4-aminophenoxy)pentan-1-ol
- Common Name: **1-Pentanol, 5-(p-aminophenoxy)-**
- CAS Number: 100055-08-1
- Molecular Formula: C<sub>11</sub>H<sub>17</sub>NO<sub>2</sub>
- Molecular Weight: 195.26 g/mol
- SMILES: OCCCCCOC1=CC=C(N)C=C1

The structure combines a hydrophilic alcohol terminus with a nucleophilic aromatic amine, connected by a flexible five-carbon ether linkage. This arrangement suggests potential for derivatization at two distinct points, making it an interesting scaffold for creating libraries of new compounds.

Figure 1: Chemical Structure of 5-(4-aminophenoxy)pentan-1-ol (CAS 100055-08-1).

## Commercial Availability Landscape

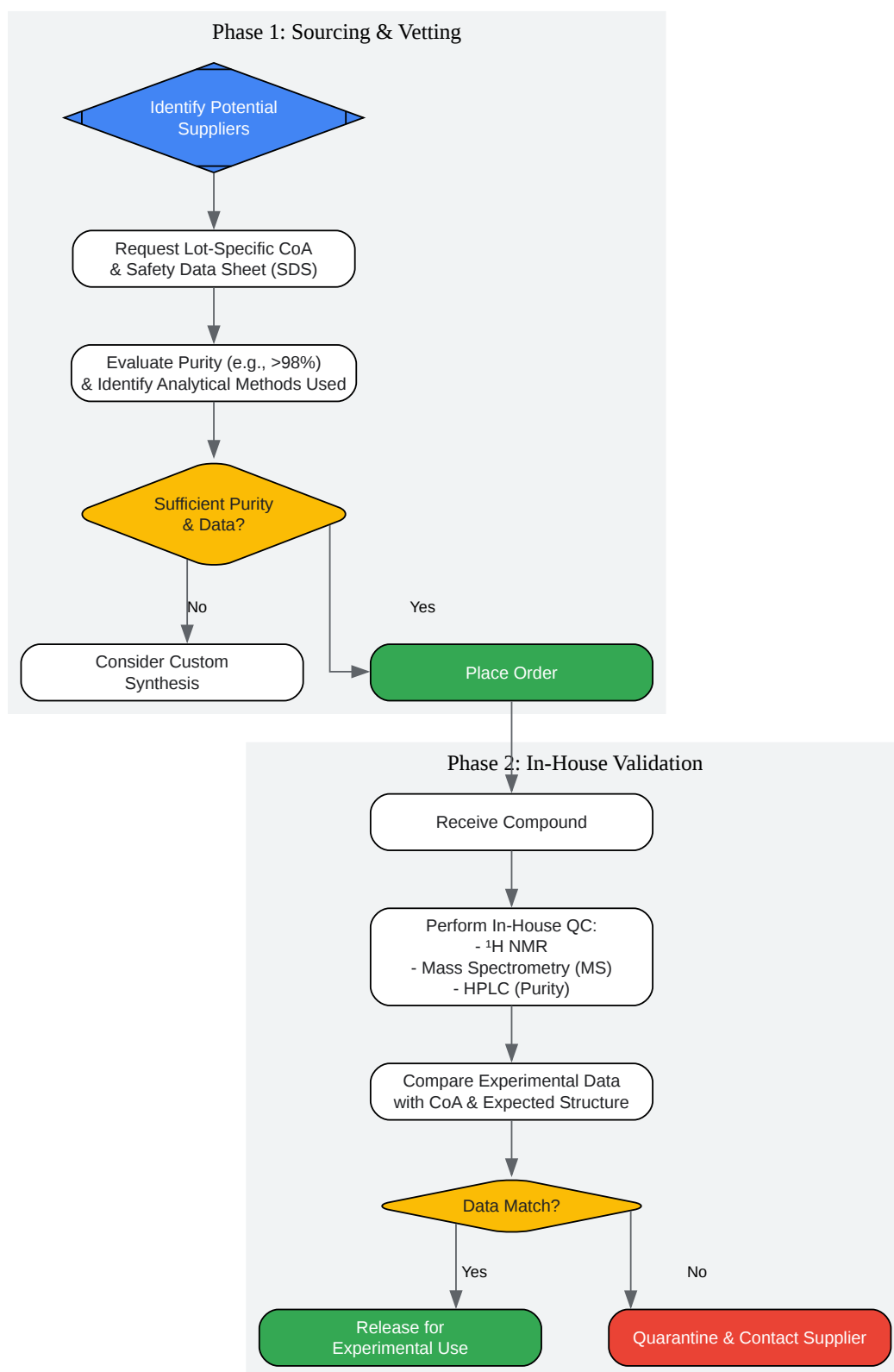
As of early 2026, **1-Pentanol, 5-(p-aminophenoxy)-** is available from a select number of chemical suppliers who specialize in research and screening compounds. It is not a bulk commodity chemical, and therefore, lead times and stock levels can vary. Researchers should anticipate purchasing this compound in milligram to gram quantities.

Supplier	Typical Purity	Available Quantities	Notes
TargetMol	>98%	mg scale	Listed as a bioactive chemical.[1]
InvivoChem	Not specified	Not specified	Listed in product catalog.[2]
Biohippo	Not specified	Not specified	Available as a small molecule for research. [3]

Expert Insight: The limited number of suppliers underscores the niche status of this chemical. When sourcing, it is imperative to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity, as catalog listings may not reflect current stock or detailed specifications.

## Strategic Procurement Workflow

For specialized reagents like CAS 100055-08-1, a rigorous procurement and validation process is essential to ensure experimental integrity. Simply ordering from a catalog is insufficient.



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Figure 2: A robust procurement and validation workflow for niche research chemicals.

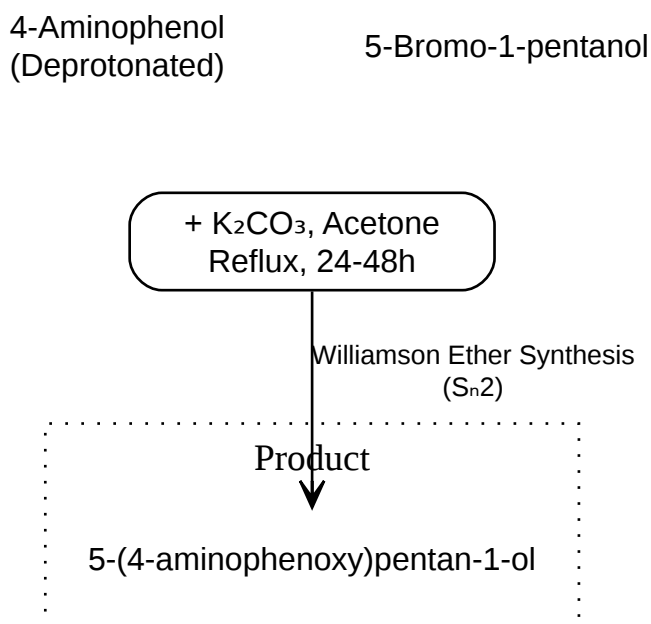
This two-phase process ensures that the material purchased is not only commercially sourced but also empirically verified before being committed to sensitive and costly experiments.

## Proposed In-House Synthesis Strategy

Given the limited commercial sources, in-house synthesis may be a viable and cost-effective alternative. A chemically sound and reliable approach is the Williamson ether synthesis, a classic  $S_N2$  reaction.<sup>[4][5][6]</sup> This strategy involves the reaction of a phenoxide ion with a primary alkyl halide.

Proposed Reaction: 4-Aminophenol + 5-Bromo-1-pentanol  $\rightarrow$  5-(4-aminophenoxy)pentan-1-ol

Both starting materials, 4-aminophenol<sup>[1][2][3][7]</sup> and 5-bromo-1-pentanol<sup>[8][9]</sup>, are readily available commodity chemicals, making this route highly feasible.



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Figure 3: Proposed synthesis scheme via Williamson ether synthesis.

## Detailed Experimental Protocol

This protocol is a representative procedure grounded in the principles of the Williamson ether synthesis.<sup>[4][6][10]</sup> Optimization may be required.

- Reagent Preparation:
  - To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.0 eq), potassium carbonate ( $K_2CO_3$ , 2.0 eq, anhydrous), and acetone (10 mL per gram of 4-aminophenol).
  - Causality: Potassium carbonate is a mild base sufficient to deprotonate the more acidic phenolic hydroxyl group over the less acidic amine, forming the potassium phenoxide nucleophile in situ. Acetone is a suitable polar aprotic solvent for  $S_N2$  reactions.
- Reaction Setup:
  - Add 5-bromo-1-pentanol (1.1 eq) to the flask.
  - Attach a reflux condenser and place the flask in a heating mantle.
- Reaction Execution:
  - Heat the mixture to reflux (approx.  $56^\circ C$  for acetone) and maintain for 24-48 hours.
  - Process Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-aminophenol starting material.
- Work-up and Isolation:
  - Cool the reaction mixture to room temperature.
  - Filter the mixture to remove the solid potassium carbonate and potassium bromide byproduct. Wash the solid with a small amount of acetone.
  - Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
  - The resulting crude oil/solid should be redissolved in a suitable organic solvent like ethyl acetate and washed with water (3x) to remove any remaining salts.
  - Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate in vacuo to yield the crude product.

- Purification:
  - The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure **1-Pentanol, 5-(p-aminophenoxy)-**.

## Quality Control and Analytical Characterization

Whether purchased or synthesized, the identity and purity of the compound must be confirmed. The following are expected analytical signatures based on its structure.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation.
  - Aromatic Protons: Two sets of doublets between ~6.5-7.0 ppm, characteristic of a para-substituted benzene ring.
  - Amine Protons (-NH<sub>2</sub>): A broad singlet, typically between 3.5-4.5 ppm, which can exchange with D<sub>2</sub>O.
  - Ether Methylene (-O-CH<sub>2</sub>-): A triplet around 3.9-4.1 ppm.
  - Alcohol Methylene (-CH<sub>2</sub>-OH): A triplet around 3.6-3.8 ppm.
  - Alkyl Chain Protons (-CH<sub>2</sub>-): A series of multiplets between 1.4-1.9 ppm.
  - Alcohol Proton (-OH): A broad singlet, position variable.
- Mass Spectrometry (MS): To confirm molecular weight.
  - Expected [M+H]<sup>+</sup>: 196.1332 (for high-resolution mass spectrometry).
- HPLC (High-Performance Liquid Chromatography): To determine purity.
  - A single major peak with an area >98% is expected for a high-purity sample.

## Applications in Research and Drug Development

As of early 2026, a review of scientific literature and patent databases does not reveal specific, published applications for **1-Pentanol, 5-(p-aminophenoxy)-**. Its value currently lies in its potential as a novel building block. The presence of two distinct, reactive functional groups allows for orthogonal chemical modifications, making it an attractive starting point for the synthesis of new chemical entities in areas such as:

- **PROTACs and Molecular Glues:** The structure could serve as a novel linker component.
- **Polymer Chemistry:** The bifunctional nature allows it to act as a monomer for novel polyesters or polyamides.
- **Fragment-Based Drug Discovery:** It can be used as a starting fragment for elaboration into more complex, biologically active molecules.

## Safety and Handling

A specific Safety Data Sheet (SDS) must be obtained from the supplier. However, based on its functional groups, prudent laboratory practices are required.

- **Aromatic Amines:** This class of compounds can be toxic and may be absorbed through the skin.<sup>[11][12][13][14]</sup> Many are suspected carcinogens.<sup>[12]</sup>
- **Ethers:** While the high boiling point of this compound reduces flammability risk compared to volatile ethers, appropriate precautions should be taken.<sup>[11]</sup>
- **Personal Protective Equipment (PPE):** Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound. All manipulations should be performed in a certified chemical fume hood.

## Conclusion

**1-Pentanol, 5-(p-aminophenoxy)-** (CAS 100055-08-1) is a commercially available but specialized research chemical with untapped potential. Its procurement requires a diligent validation workflow to ensure material quality. For laboratories with synthetic chemistry capabilities, the proposed Williamson ether synthesis offers a reliable and feasible route to access this molecule from common starting materials. The lack of published applications presents a clear opportunity for novel research and discovery. Rigorous analytical

characterization is not merely recommended but essential for any work involving this compound.

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